tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 6-methylhept-3-yn-1-yloxy group attached to a silicon atom
Vorbereitungsmethoden
The synthesis of tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silanol with 6-methylhept-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane involves its interaction with various molecular targets depending on the application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, the compound’s stability and hydrophobicity can influence its interaction with cellular membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane include:
tert-Butyldimethylsilanol: This compound has a similar structure but lacks the 6-methylhept-3-yn-1-yloxy group.
Di-tert-butylsilane: This compound features two tert-butyl groups attached to the silicon atom.
tert-Butyl(dimethyl)silyl chloride: This compound is used as a silylating agent and has a similar silicon-centered structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
825622-16-0 |
---|---|
Molekularformel |
C14H28OSi |
Molekulargewicht |
240.46 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(6-methylhept-3-ynoxy)silane |
InChI |
InChI=1S/C14H28OSi/c1-13(2)11-9-8-10-12-15-16(6,7)14(3,4)5/h13H,10-12H2,1-7H3 |
InChI-Schlüssel |
ZXGTYIXIGVQPBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC#CCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.